molecular formula C4H6O<br>C4H6O<br>CH3CH=CHCHO B125584 Crotonaldehyde CAS No. 4170-30-3

Crotonaldehyde

Cat. No. B125584
CAS RN: 4170-30-3
M. Wt: 70.09 g/mol
InChI Key: MLUCVPSAIODCQM-UHFFFAOYSA-N
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Description

Crotonaldehyde is a highly reactive aldehyde compound with the chemical formula C3H4O. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. This compound has a strong, unpleasant odor and is a highly flammable substance. It is commonly used in the production of pharmaceuticals, fragrances, and polymers. It is also used in the synthesis of organic compounds and as a solvent for chemical reactions.

Scientific Research Applications

1. Gene Expression and Cytotoxicity in Human Bronchial Epithelial Cells

Crotonaldehyde, an environmental pollutant, impacts gene expression in human bronchial epithelial cells. It alters cell signaling, including inflammatory responses, and plays a role in human pulmonary diseases. This aldehyde changes gene expression on a genome-wide level, affecting processes like inflammatory responses, metabolism, and antioxidant responses, thus causing cytotoxicity and tissue injury in the human lung (Liu et al., 2010).

2. Detection of DNA Adducts

This compound reacts with DNA, forming 1,N2-propano-2'-deoxyguanosine (ProdG) adducts, a concern for genomic stability. Using ultrahigh performance liquid chromatography-electrospray ionization-tandem mass spectrometry, researchers have developed sensitive methods for quantifying these adducts in human cells, highlighting the genotoxic potential of this compound (Zhang et al., 2016).

3. Oxidative Stress and Apoptosis

This compound induces oxidative stress and apoptosis in human bronchial epithelial cells. It depletes intracellular glutathione levels, increases reactive oxygen species, and activates caspase-dependent pathways, leading to cell death. This research provides insights into the mechanism of this compound-induced cytotoxicity (Liu et al., 2010).

4. Gene Expression in Endothelial Cells

This compound alters gene expression in human umbilical vein endothelial cells (HUVECs). The study identified genes associated with cardiovascular diseases, suggesting a potential link between this compound exposure and cardiovascular health risks (Jeong et al., 2011).

5. Protection Mechanisms in Endothelial Cells

Research shows this compound activates heme oxygenase-1 (HO-1) in HUVECs, a protective response against oxidative stress. This activation follows the PKC-δ-p38 MAPK-Nrf2-HO-1 pathway, indicating an adaptive mechanism to counteract the harmful effects of this compound (Lee et al., 2011).

6. Interaction with DNA and Topoisomerase I

This compound interacts with DNA, forming adducts that can crosslink with topoisomerase I. This interaction affects DNA cleavage and religation activities, linking this compound exposure to its mutagenic and carcinogenic properties (Dexheimer et al., 2008).

7. Induction of Heat Shock Protein 72

This compound induces Heat Shock Protein 72 (HSP72) in HUVECs, an anti-apoptotic response to oxidative stress. This induction involves JNK-HSF1 pathways and is mediated by calcium ions and reactive oxygen species (Ryu et al., 2013).

8. Genotoxicity in Alveolar Macrophages

This compound triggers apoptosis in alveolar macrophages through intracellular calcium, mitochondrial pathways, and p53 signaling. This study contributes to understanding the toxicity mechanisms of this compound in respiratory diseases (Yang et al., 2013).

9. Impact on miRNA Expression

This compound modifies miRNA expression in HUVECs, which may relate to endothelial dysfunction and vascular diseases. This study offers insights into molecular mechanisms by which this compound contributes to cardiovascular disease (Park et al., 2016).

10. This compound-Induced Autophagy in Epithelial Cells

Research shows this compound induces autophagy-mediated cytotoxicity in human bronchial epithelial cells. This process is mediated by the PI3K, AMPK, and MAPK pathways, highlighting its role in acute lung injury (Wang et al., 2017).

Safety and Hazards

Crotonaldehyde is highly toxic by all routes . Exposure can cause inflammation and irritation of the skin, respiratory tract, and mucous membranes . It can cause severe burns when it comes in contact with the skin or eyes . High levels can cause a build-up of fluid in the lungs, which may result in death .

Future Directions

The global Crotonaldehyde market is projected to grow in value at a CAGR of 4.2% between 2022 and 2030 . As consumers seek ready-to-eat and packaged food products, the requirement for preservatives such as sorbic acid is poised to remain high, subsequently driving the demand for this compound .

Mechanism of Action

Target of Action

Crotonaldehyde, a chemical compound with the formula CH3CH=CHCHO , primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation.

Mode of Action

This interaction could potentially inhibit the enzyme’s function, leading to an accumulation of aldehydes in the body .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with DNA interstrand crosslinks, glutathione perturbation, mitogen-activated protein kinase, and Wnt and ErbB signaling pathways . These pathways play significant roles in cellular processes such as DNA repair, oxidative stress response, cell proliferation, and cell differentiation.

Pharmacokinetics

The metabolism and elimination of this compound are expected to occur primarily in the liver, but specific details are currently unavailable .

Result of Action

The interaction of this compound with its target enzyme can lead to a variety of molecular and cellular effects. It can cause DNA damage, oxidative stress, inflammation, and disruption of normal cellular functions . These effects can potentially lead to various health issues, including respiratory problems, skin and eye irritation, and even cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flammability makes it a potential hazard in environments with open flames or sparks . Moreover, it is highly reactive and can form explosive mixtures with air . Therefore, proper storage and handling are crucial to prevent accidents and ensure its stability .

Biochemical Analysis

Biochemical Properties

Crotonaldehyde forms 1,N (2)-propanodeoxyguanosine . It interacts with various biomolecules, including enzymes and proteins, altering their function and leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces dysfunction of the immune system in male Wistar rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It alters the rate of T lymphocyte subsets and augments the activities of alveolar macrophages by improving the phagocytic rates and indices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in male Wistar rats, exposure to this compound at doses of 4, 8, and 16 μL/kg body weight caused changes in the animals’ activities, cellular ratios, and biochemical components in the peripheral blood .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Crotonaldehyde involves the aldol condensation reaction of acetaldehyde and acetaldehyde or by dehydrogenation of crotyl alcohol.", "Starting Materials": ["Acetaldehyde", "Crotyl alcohol"], "Reaction": [ "Step 1: Mix acetaldehyde and crotyl alcohol in the presence of a base catalyst such as potassium hydroxide.", "Step 2: Heat the mixture to initiate the aldol condensation reaction.", "Step 3: The resulting aldol product is dehydrated by heating with an acid catalyst such as sulfuric acid or phosphoric acid to form Crotonaldehyde.", "Step 4: The product is then purified by distillation or recrystallization." ] }

CAS RN

4170-30-3

Molecular Formula

C4H6O
C4H6O
CH3CH=CHCHO

Molecular Weight

70.09 g/mol

IUPAC Name

but-2-enal

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3

InChI Key

MLUCVPSAIODCQM-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/C=O

impurities

2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1%

SMILES

CC=CC=O

Canonical SMILES

CC=CC=O

boiling_point

219 °F at 760 mmHg (EPA, 1998)
102.2 °C
104 °C
219 °F

Color/Form

Water-white, mobile liquid
Water-white to straw-colored liquid
Water-white liquid. [Note: Turns pale-yellow on contact with air.]

density

0.853 at 68 °F (EPA, 1998) - Less dense than water;  will float
0.853 at 20 °C/20 °C
Relative density (water = 1): 0.85
0.87

flash_point

55 °F (EPA, 1998)
The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C
13 °C (55 °F) Closed cup
13 °C c.c.
55 °F
45 °F

melting_point

-105 °F (EPA, 1998)
-69 °C
-76.5 °C (trans), -69 °C (cis)
-101 °F

Other CAS RN

123-73-9
4170-30-3

physical_description

Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air.
Liquid
Water-white liquid with a suffocating odor;  Note: Turns pale-yellow on contact with air;  [NIOSH]
COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR.
Colorless to straw-colored liquid with a suffocating odor.
Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.]

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

shelf_life

Turns to a pale yellow color in contact with light and air.
Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid.
Since the products of resinification & oxidation vary from yellow to dark brown, it is difficult to store crotonaldehyde without its becoming discolored.
Stable under recommended storage conditions. Contains the following stabiliser(s): BHT (0.1 %) Water (1 %)
Stable under recommended storage conditions.

solubility

less than 0.1 mg/mL at 65.3 °F (NTP, 1992)
Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5;  at 5 °C: 19.2
In water (g/100 g): 18.1 at 20 °C;  19.2 at 5 °C
In water, 1.81X10+5 mg/L at 20 °C
Soluble in chloroform;  very soluble in ethanol, ethyl ether, acetone;  miscible in benzene
Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha
Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble)
18%

synonyms

2-Butenal;  1-Formylpropene;  2-Butenaldehyde;  But-2-en-1-al;  Crotonal;  Crotonic Aldehyde;  NSC 56354

vapor_density

2.41 (EPA, 1998) - Heavier than air;  will sink (Relative to Air)
2.41 (Air = 1)
Relative vapor density (air = 1): 2.41
2.41

vapor_pressure

19 mmHg at 68 °F (EPA, 1998)
30.0 [mmHg]
30 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 4.0
19 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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